molecular formula C18H16ClN3S B5260818 (1E)-1-(4-chlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone

(1E)-1-(4-chlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No.: B5260818
M. Wt: 341.9 g/mol
InChI Key: WEDPZNVBMHUUOZ-FYJGNVAPSA-N
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Description

(1E)-1-(4-chlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-chlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone typically involves the condensation reaction between (1E)-1-(4-chlorophenyl)ethanone and [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(4-chlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

(1E)-1-(4-chlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1E)-1-(4-chlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-(4-chlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone: Similar in structure but with different substituents.

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-4-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3S/c1-12-3-5-15(6-4-12)17-11-23-18(20-17)22-21-13(2)14-7-9-16(19)10-8-14/h3-11H,1-2H3,(H,20,22)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDPZNVBMHUUOZ-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NN=C(C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C(\C)/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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